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molecular formula C9H4Cl2F4 B8718804 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Cat. No. B8718804
M. Wt: 259.02 g/mol
InChI Key: CXUKRUWCWRPKPJ-UHFFFAOYSA-N
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Patent
US07951828B1

Procedure details

In a solution of 2.00 g of 3,5-dichloro-4-fluoro-iodobenzene and 0.61 g of tert-butylmethyl ether in 18 mL of hexane, 5.3 mL of n-butyl lithium (1.54M hexane solution) was added dropwise at −10° C. with stirring, and stirred at the same temperature for 30 minutes. Then, a solution of 0.57 g of trimethoxyborane in 7 mL of tetrahydrofuran was added dropwise. After the completion of the addition dropwise, it was stirred at the same temperature further for 30 minutes and then the temperature was raised to room temperature. Then, in the reaction mixture, 1.80 g of 2-bromo-3,3,3-trifluoropropene, 1.90 g of potassium carbonate, 10 mL of water and 0.005 g of 1,3-bis(2,6-diisopropylphenyl)imidazole-2-ilidene (1,4-naphthoquinone) palladium (0) dimmer were added, and stirred under nitrogen atmosphere at 60° C. for 15 hours. After the completion of the reaction, the reaction mixture was left and cooled to room temperature, insoluble material was filtered off, and the organic phase was collected and the aqueous phase was extracted with 30 mL of ethyl acetate twice. The combined organic phases were washed with water, and dehydrated with and dried over saturated sodium chloride aqueous solution and then anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified with silica gel column chromatography that was eluated with hexane to obtain 1.20 g of the aimed product as yellow oily substance.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,3-bis(2,6-diisopropylphenyl)imidazole-2-ilidene (1,4-naphthoquinone) palladium (0)
Quantity
0.005 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[C:6]([Cl:9])[C:7]=1[F:8].COB(OC)OC.Br[C:19]([C:21]([F:24])([F:23])[F:22])=[CH2:20].C(=O)([O-])[O-].[K+].[K+]>CCCCCC.C([Li])CCC.O1CCCC1.O.C(OC)(C)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:19]([C:21]([F:24])([F:23])[F:22])=[CH2:20])[CH:5]=[C:6]([Cl:9])[C:7]=1[F:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1F)Cl)I
Name
Quantity
18 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
5.3 mL
Type
solvent
Smiles
C(CCC)[Li]
Name
Quantity
0.61 g
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
0.57 g
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC(=C)C(F)(F)F
Name
Quantity
1.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
1,3-bis(2,6-diisopropylphenyl)imidazole-2-ilidene (1,4-naphthoquinone) palladium (0)
Quantity
0.005 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at the same temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
After the completion of the addition dropwise
STIRRING
Type
STIRRING
Details
it was stirred at the same temperature further for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred under nitrogen atmosphere at 60° C. for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
WAIT
Type
WAIT
Details
the reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
the organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 30 mL of ethyl acetate twice
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over saturated sodium chloride aqueous solution
DISTILLATION
Type
DISTILLATION
Details
anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography that

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1F)Cl)C(=C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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